molecular formula C5H3Cl2IN2 B13897501 3,5-Dichloro-4-iodopyridin-2-amine

3,5-Dichloro-4-iodopyridin-2-amine

Cat. No.: B13897501
M. Wt: 288.90 g/mol
InChI Key: DANAGNCQMVYEKA-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-iodopyridin-2-amine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine atoms at the 3rd, 5th, and 4th positions of the pyridine ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-iodopyridin-2-amine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce chlorine and iodine atoms at specific positions. For example, starting with 3,5-dichloropyridine, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and amination reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-iodopyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, 3,5-Dichloro-4-iodopyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-iodopyridin-2-amine involves its interaction with molecular targets through its halogen atoms and amine group. The presence of chlorine and iodine atoms allows for multiple pathways of chemical interactions and transformations. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

    3-Amino-4-iodopyridine: Similar in structure but lacks the chlorine atoms.

    3-Chloro-4-iodopyridin-2-amine: Similar but with only one chlorine atom.

    2-Chloro-3-fluoro-5-iodopyridin-4-amine: Contains fluorine instead of chlorine .

Uniqueness: 3,5-Dichloro-4-iodopyridin-2-amine is unique due to the specific positioning of chlorine and iodine atoms on the pyridine ring. This unique halogenation pattern imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H3Cl2IN2

Molecular Weight

288.90 g/mol

IUPAC Name

3,5-dichloro-4-iodopyridin-2-amine

InChI

InChI=1S/C5H3Cl2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10)

InChI Key

DANAGNCQMVYEKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)Cl)I)Cl

Origin of Product

United States

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